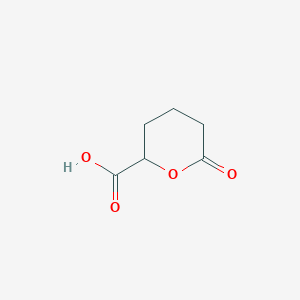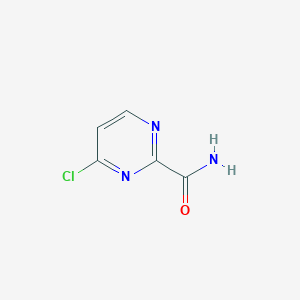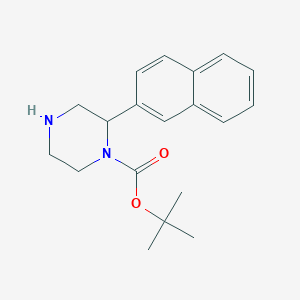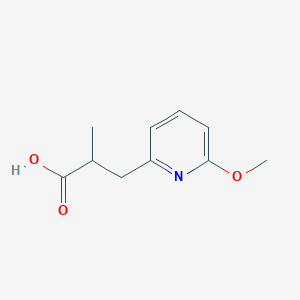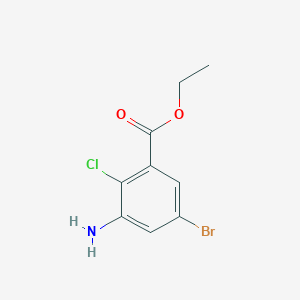
Ethyl 3-amino-5-bromo-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-bromo-2-chlorobenzoate is a chemical compound with the following structural formula:
C9H8BrClNO2
It belongs to the class of benzoic acid derivatives and contains both bromine and chlorine atoms. The compound is commonly used in research and industrial applications due to its interesting properties.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare Ethyl 3-amino-5-bromo-2-chlorobenzoate. One common method involves the reaction of 3-amino-5-bromo-2-chlorobenzoic acid with ethyl alcohol (ethanol) in the presence of acid catalysts. The esterification reaction proceeds as follows:
3-amino-5-bromo-2-chlorobenzoic acid+Ethanol→Ethyl 3-amino-5-bromo-2-chlorobenzoate+Water
Industrial Production: The compound is industrially produced using optimized conditions to achieve high yields and purity. Industrial-scale synthesis typically involves efficient reaction conditions and purification steps.
Análisis De Reacciones Químicas
Reactivity: Ethyl 3-amino-5-bromo-2-chlorobenzoate can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group. For example, it reacts with alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro compounds.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and strong bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (catalyzed by palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution: this compound derivatives.
- Reduction: this compound alcohol.
- Oxidation: Ethyl 3-nitro-5-bromo-2-chlorobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-bromo-2-chlorobenzoate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: As a precursor for functional materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological processes.
- In material science, it could participate in polymerization reactions or surface modifications.
Comparación Con Compuestos Similares
Ethyl 3-amino-5-bromo-2-chlorobenzoate shares similarities with other benzoate derivatives, such as ethyl 2-amino-3-bromo-5-chlorobenzoate , methyl 3-amino-5-bromo-2-methylbenzoate , and ethyl 5-bromo-2-chlorobenzoate . its unique combination of halogens and amino groups sets it apart.
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
Clave InChI |
VTIFYUVOLCAONP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


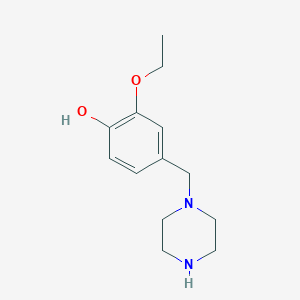
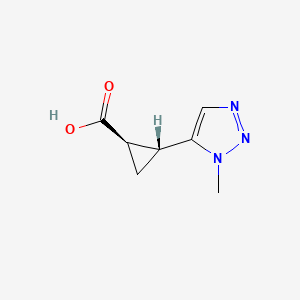
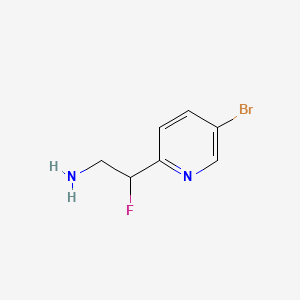
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)
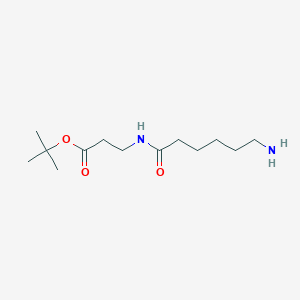
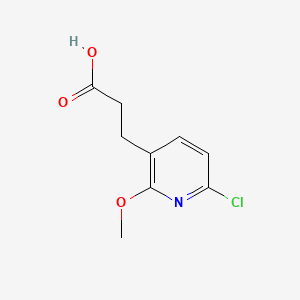
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
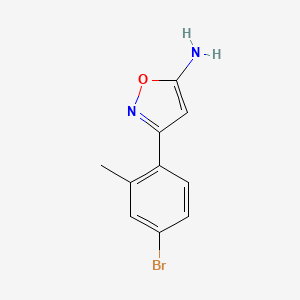
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
